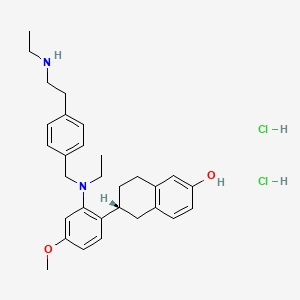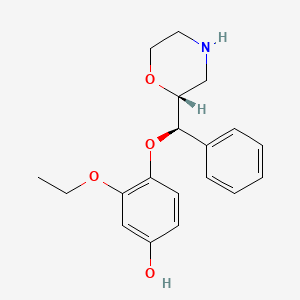
5-Fluoro-4-hydroxyquinoline PB-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-hydroxyquinoline PB-22 is a synthetic cannabinoid that has gained attention in recent years due to its structural similarity to other well-known synthetic cannabinoids such as JWH-018 and AM2201 . It is characterized by the presence of a quinolinyl ester moiety, which distinguishes it from other synthetic cannabinoids that typically contain a naphthylacyl group . This compound has been detected in various herbal blends and is known for its potent psychoactive effects .
Vorbereitungsmethoden
The synthesis of 5-Fluoro-4-hydroxyquinoline PB-22 involves several steps, starting with the preparation of the quinolinyl ester intermediate. The synthetic route typically includes the following steps :
Formation of the quinolinyl ester: This involves the reaction of quinoline with an appropriate esterifying agent under acidic conditions.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Final assembly: The final step involves the coupling of the fluorinated quinolinyl ester with an indole derivative to form the desired product.
Analyse Chemischer Reaktionen
5-Fluoro-4-hydroxyquinoline PB-22 undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form various metabolites, including hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are typically hydroxylated, carboxylated, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-hydroxyquinoline PB-22 has several scientific research applications, including :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: Research on its metabolism and biological effects helps in understanding the pharmacokinetics and toxicology of synthetic cannabinoids.
Medicine: While not used therapeutically, studies on this compound contribute to the broader understanding of cannabinoid receptor interactions and potential therapeutic targets.
Industry: It is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-hydroxyquinoline PB-22 involves its interaction with cannabinoid receptors, primarily CB1 and CB2 . Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to psychoactive effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which subsequently influence various intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-4-hydroxyquinoline PB-22 is structurally similar to other synthetic cannabinoids such as JWH-018 and AM2201 . it is unique due to the presence of the quinolinyl ester moiety, which is not found in the other compounds . This structural difference may influence its binding affinity and potency at cannabinoid receptors .
Similar Compounds
JWH-018: A first-generation synthetic cannabinoid with a naphthylacyl group.
AM2201: A second-generation synthetic cannabinoid with a fluorinated naphthylacyl group.
PB-22: A non-fluorinated analog of this compound with similar structural features.
Eigenschaften
IUPAC Name |
quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYDJIOQSQDDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345199 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-65-0 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)


![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)




![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)
